2,3-Difluoro-6-nitrophenol

Catalog No.
S755300
CAS No.
82419-26-9
M.F
C6H3F2NO3
M. Wt
175.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-nitrophenol

CAS Number

82419-26-9

Product Name

2,3-Difluoro-6-nitrophenol

IUPAC Name

2,3-difluoro-6-nitrophenol

Molecular Formula

C6H3F2NO3

Molecular Weight

175.09 g/mol

InChI

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H

InChI Key

KEGOHDCHURMFKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F

The exact mass of the compound 2,3-Difluoro-6-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluoro-6-nitrophenol (CAS 82419-26-9) is a highly specialized fluorinated aromatic building block characterized by a precise 2,3-difluoro and 6-nitro substitution pattern on a phenol core [1]. In industrial and pharmaceutical procurement, it is primarily valued as a regiochemically exact precursor for the synthesis of multi-substituted benzoxazines, benzothiazines, and fluorinated 8-hydroxyquinoline derivatives [2]. Its defined substitution eliminates the need for complex, low-yield downstream fluorination or nitration steps, offering a direct pathway to critical active pharmaceutical ingredients (APIs), most notably the fluoroquinolone antibiotics ofloxacin and levofloxacin, as well as advanced organic light-emitting diode (OLED) materials [3].

Substituting 2,3-difluoro-6-nitrophenol with alternative isomers (such as 2,4-difluoro-6-nitrophenol) or upstream precursors (like 2,3,4-trifluoronitrobenzene) fundamentally disrupts the regiochemistry required for target cyclizations [1]. For instance, the synthesis of the 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine core relies on the exact spatial arrangement of the hydroxyl and nitro groups adjacent to the difluoro motif [2]. Attempting to use 2,3,4-trifluoronitrobenzene as a cheaper starting material requires a partial hydrolysis step that historically yields under 30% of the desired product, creating a severe bottleneck in overall manufacturing efficiency [3]. Procuring the pre-formed 2,3-difluoro-6-nitrophenol ensures immediate, high-yield O-alkylation and subsequent reductive cyclization without the burden of complex isomer separation [2].

Direct Precursor Efficiency in Levofloxacin Core Synthesis

In the synthesis of the levofloxacin precursor (7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine), utilizing commercially available 2,3-difluoro-6-nitrophenol allows for direct O-alkylation to form the nitro ketone intermediate in 85% yield [1]. In contrast, relying on the upstream precursor 2,3,4-trifluoronitrobenzene requires a preliminary partial hydrolysis step using potassium hydroxide in dimethyl sulfoxide, which yields less than 30% of the required phenol due to competing side reactions and difficult isolation [2]. By starting with the exact difluoronitrophenol isomer, manufacturers bypass this notoriously inefficient hydrolysis bottleneck [1].

Evidence DimensionYield of intermediate for benzoxazine core
Target Compound Data85% yield of nitro ketone intermediate directly from 2,3-difluoro-6-nitrophenol
Comparator Or Baseline2,3,4-Trifluoronitrobenzene (requires partial hydrolysis yielding <30%)
Quantified DifferenceEliminates a ~70% yield loss in the initial precursor preparation stage
ConditionsO-alkylation with chloroacetone derivatives vs. upstream partial hydrolysis in DMSO

Procuring the exact difluoronitrophenol isomer directly improves the throughput and cost-efficiency of fluoroquinolone API manufacturing by eliminating a low-yield upstream step.

Enhancement of Luminescence in 8-Hydroxyquinoline Metal Complexes

2,3-Difluoro-6-nitrophenol serves as the essential starting material for synthesizing 2-methyl-6,7-difluoro-8-hydroxyquinoline [1]. When converted into aluminum complexes, the 6,7-difluoro substitution (derived directly from the 2,3-difluoro motif of the phenol) induces a significant blue shift (λmax = 495 nm) and enhances the luminescence intensity [1]. Specifically, the aluminum complex exhibits a 2.6-fold increase in quantum yield compared to the non-fluorinated 8-hydroxyquinoline baseline, whereas fluorination at other single positions (e.g., 7-position alone) shows practically no effect on luminescent properties [1].

Evidence DimensionQuantum yield of aluminum complexes
Target Compound Data2.6-fold increase in quantum yield (6,7-difluoro-8-hydroxyquinoline derived from 2,3-difluoro-6-nitrophenol)
Comparator Or BaselineNon-fluorinated 8-hydroxyquinoline and mono-fluorinated (7-fluoro) analogs
Quantified Difference260% enhancement in quantum yield with a distinct blue shift
ConditionsPhotophysical evaluation of aluminum complexes in solution/film

For materials scientists, this specific difluoro substitution pattern is mandatory for tuning the emission spectra and boosting the efficiency of OLED transport layers.

Enantiopure Bioreduction Compatibility

In advanced chemoenzymatic routes to enantiopure benzoxazines, the nitro ketone derived from 2,3-difluoro-6-nitrophenol demonstrates excellent compatibility with alcohol dehydrogenase (ADH-A) biocatalysts [1]. The ADH-A-catalyzed bioreduction of this specific fluorinated intermediate leads to the enantiopure (S)-alcohol in a 91% isolated yield after 24 hours in a pH 7.5 buffer [1]. Alternative non-fluorinated or differently substituted analogs often require heavy metal catalysts (like ZnCl2) or suffer from lower enantiomeric excess during the critical asymmetric reduction step [1].

Evidence DimensionBiocatalytic reduction yield and enantioselectivity
Target Compound Data91% isolated yield of enantiopure (S)-alcohol via ADH-A catalysis
Comparator Or BaselineTraditional chemical reduction requiring heavy metal catalysts and chiral resolution
Quantified DifferenceAchieves >90% yield of the enantiopure intermediate without heavy metal contamination or post-synthesis chiral resolution
ConditionsADH-A-catalyzed bioreduction in Tris-HCl pH 7.5 buffer for 24 h

Enables greener, highly stereoselective manufacturing of chiral pharmaceutical intermediates by seamlessly integrating with modern biocatalytic workflows.

Fluoroquinolone Antibiotic Manufacturing

2,3-Difluoro-6-nitrophenol is the optimal starting material for synthesizing the 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine core, the central structural motif of levofloxacin and ofloxacin, bypassing low-yield upstream hydrolysis steps [1].

Advanced OLED Emitter Synthesis

Used to synthesize 6,7-difluoro-8-hydroxyquinoline derivatives, which are critical for formulating zinc and aluminum complexes with blue-shifted emission and significantly enhanced quantum yields in organic electronics [2].

Chemoenzymatic Asymmetric Synthesis

Serves as a reliable substrate precursor for alcohol dehydrogenase (ADH) catalyzed bioreductions, allowing pharmaceutical manufacturers to produce enantiopure chiral building blocks without relying on toxic transition-metal asymmetric catalysts [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-6-nitrophenol

Dates

Last modified: 08-15-2023

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